

Biacetyl Monoxime: A Tool for Probing Cytokinesis in Yeast

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Compound of Interest

Compound Name: *Biacetyl monoxime*

Cat. No.: *B036818*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cytokinesis, the final stage of cell division, is a fundamental process that ensures the faithful partitioning of cellular contents into two daughter cells. In the budding yeast *Saccharomyces cerevisiae*, this process is orchestrated by the coordinated action of an actomyosin-based contractile ring and the synthesis of a primary septum.^[1] Due to the high degree of conservation in the machinery and mechanisms of cytokinesis from yeast to humans, *S. cerevisiae* serves as a powerful model organism for studying this essential cellular event.

Biacetyl monoxime (BMO), also known as 2,3-butanedione monoxime (BDM), is a small molecule inhibitor that has proven to be a valuable tool for dissecting the molecular events of cytokinesis. BMO is a general inhibitor of myosin ATPase activity, and its application to yeast allows for the temporal and reversible inhibition of myosin-dependent processes, including the contraction of the actomyosin ring.^{[2][3]} These application notes provide detailed protocols for utilizing BMO to study cytokinesis in yeast, including methods for assessing its effects on cell viability, cell cycle progression, and the organization of the cytoskeleton.

Mechanism of Action

Biacetyl monoxime primarily functions as a low-affinity, reversible, non-competitive inhibitor of myosin ATPase activity.^[2] In yeast, the primary target relevant to cytokinesis is the type II myosin, Myo1p, which is a key component of the contractile actomyosin ring.^{[4][5]} By inhibiting

the ATPase activity of Myo1p, BMO prevents the generation of force required for the constriction of the actomyosin ring, thereby arresting cytokinesis.[5] It is important to note that BMO can also affect other myosin isoforms and may have off-target effects, particularly at higher concentrations, including the disorganization of microtubules.[2] Therefore, careful dose-response experiments and the use of appropriate controls are essential for interpreting experimental results.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of **biacetyl monoxime** on yeast cells as reported in the literature.

Parameter	Saccharomyces cerevisiae	Schizosaccharomyces pombe	Reference(s)
Growth Inhibition	Complete inhibition at 20 mM	Reversible inhibition, lethal at ≥ 15 mM	[2][6]
Actin Cytoskeleton	Loss of polarized F-actin distribution in >80% of cells at 20 mM	Disorganization of actin at cell poles at 20 mM	[2][3]
Cell Cycle Arrest	Arrest in G1 phase when released from α -factor block in the presence of BMO	Delay in initiation of mitosis and cytokinesis in cdc25.22 mutants	[2][3]
Nuclear Migration	Defects in nuclear migration to the bud neck in >10% of cells	Not reported	[2]
Microtubule Effects	Complete disorganization at 50 mM	Not reported	[2]
Septation Index	Not reported	Approximately doubled in the presence of 20 mM BMO	[3]

Table 1: Effects of **Biacetyl Monoxime** on Yeast

Strain	BMO Concentration	Observed Effect	Reference
Wild-type	2 mM	Increased sensitivity to Nikkomycin Z, indicating cell wall stress	[7]
myo1Δ	N/A	Viable, but may show defects in cytokinesis and septum formation	[5]
chs3Δ	N/A	Chitin synthase III mutant, relevant for studies on septum formation synergy with BMO	[7]
myo1Δchs3Δ	2 mM	Additive growth inhibition when combined with Nikkomycin Z, suggesting parallel pathways in cell wall integrity	[7]

Table 2: Strain-Specific Effects and Synergies with **Biacetyl Monoxime**

Experimental Protocols

Protocol 1: Preparation and Administration of **Biacetyl Monoxime (BMO)**

Materials:

- **Biacetyl monoxime** (BMO) powder (e.g., Sigma-Aldrich, Cat. No. B0753)

- Sterile distilled water or appropriate yeast growth medium (e.g., YPD)
- Sterile filters (0.22 μm)
- Yeast culture in logarithmic growth phase

Procedure:

- Prepare a stock solution of BMO:
 - Weigh out the desired amount of BMO powder in a sterile container.
 - Dissolve the BMO powder in sterile distilled water or yeast growth medium to create a concentrated stock solution (e.g., 1 M).
 - Note: BMO is soluble in water. Gentle warming may be required for complete dissolution.
 - Filter-sterilize the stock solution using a 0.22 μm syringe filter.
 - Store the stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.
- Treat yeast cells with BMO:
 - Grow a yeast culture in the appropriate liquid medium to the mid-logarithmic phase (OD600 of 0.4-0.6).
 - Add the BMO stock solution directly to the yeast culture to achieve the desired final concentration (e.g., 10-50 mM).
 - Ensure thorough mixing by gently swirling the flask.
 - Incubate the treated culture under the same conditions as the untreated control culture for the desired duration of the experiment.

Protocol 2: Yeast Cell Viability Assay (Spot Assay)

Materials:

- Yeast extract Peptone Dextrose (YPD) agar plates
- YPD agar plates containing various concentrations of BMO
- Yeast culture
- Sterile water or saline
- 96-well microtiter plate

Procedure:

- Grow a yeast culture to the mid-logarithmic phase.
- Adjust the cell density to an OD600 of 1.0 in sterile water.
- Perform a 10-fold serial dilution of the cell suspension in sterile water (from 100 to 10⁻⁴) in a 96-well plate.
- Spot 5 µL of each dilution onto the surface of the YPD agar plates and the YPD plates containing different concentrations of BMO.
- Allow the spots to dry completely.
- Incubate the plates at 30°C for 2-3 days.
- Document the results by photographing the plates. Compare the growth of the yeast on the BMO-containing plates to the control plate to assess cell viability.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

- Yeast culture treated with BMO and an untreated control
- 70% ethanol (ice-cold)
- 50 mM sodium citrate buffer, pH 7.2

- RNase A (10 mg/mL)
- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in 50 mM sodium citrate) or Sytox Green
- Flow cytometer

Procedure:

- Harvest approximately 1×10^7 cells from both the BMO-treated and control cultures by centrifugation.
- Wash the cells once with sterile water.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at 4°C for at least 1 hour.
- Wash the fixed cells twice with 50 mM sodium citrate buffer.
- Resuspend the cells in 0.5 mL of 50 mM sodium citrate buffer containing 0.1 mg/mL RNase A.
- Incubate at 37°C for 2 hours.
- Add 0.5 mL of PI staining solution to the cell suspension.
- Incubate in the dark at 4°C overnight.
- Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.

Protocol 4: Visualization of Actin Cytoskeleton and Septum

Materials:

- Yeast cultures (BMO-treated and control)

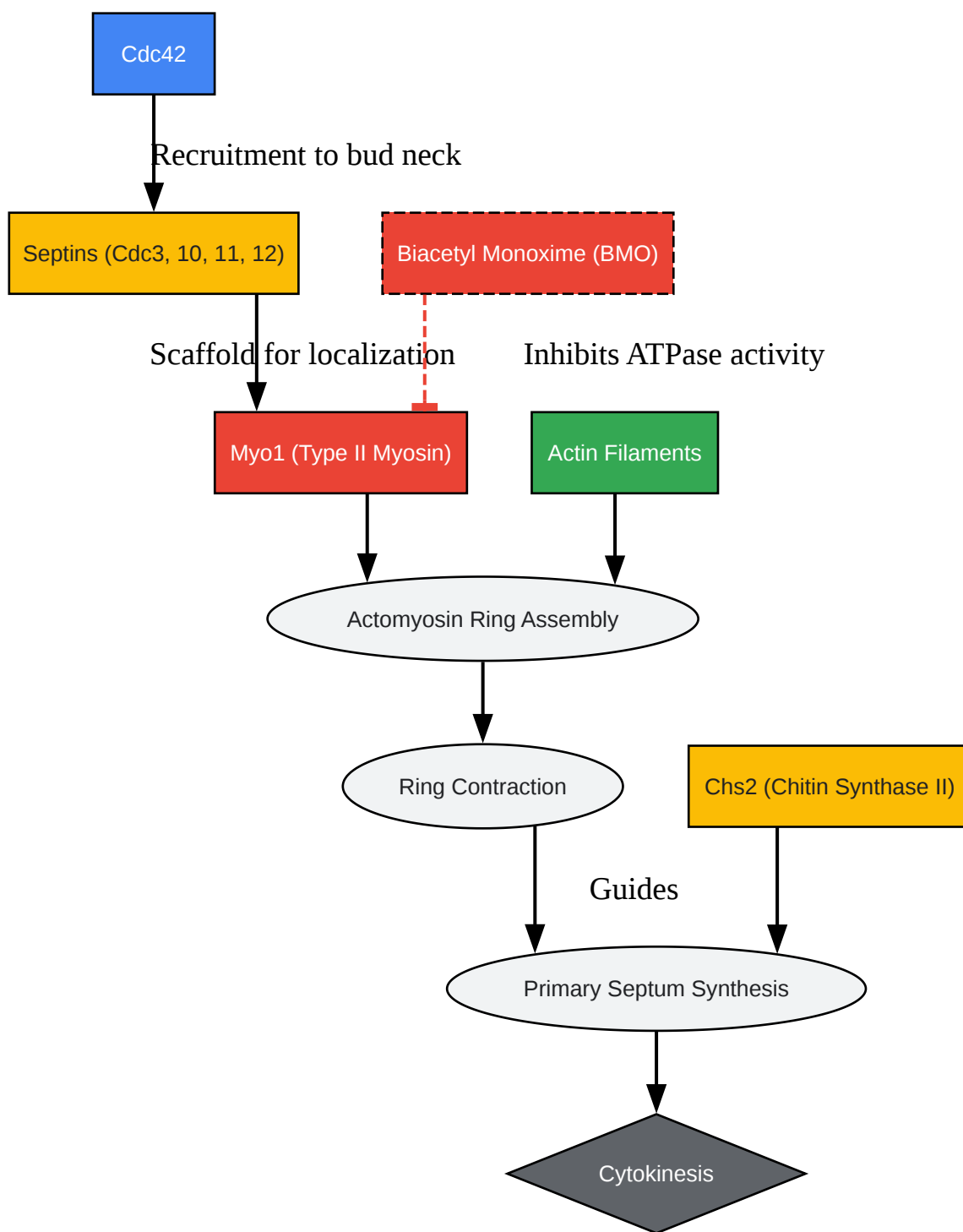
- Formaldehyde (37% solution)
- Phosphate-buffered saline (PBS)
- Triton X-100 (0.1% in PBS)
- Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
- Calcofluor White solution (1 mg/mL)
- Mounting medium
- Fluorescence microscope

Procedure:

- Fixation:
 - To 1 mL of yeast culture, add formaldehyde to a final concentration of 3.7%.
 - Incubate at room temperature for 1 hour with gentle agitation.
 - Pellet the cells by centrifugation and wash twice with PBS.
- Permeabilization:
 - Resuspend the cell pellet in 0.1% Triton X-100 in PBS.
 - Incubate for 5-10 minutes at room temperature.
 - Wash the cells twice with PBS.
- Staining:
 - Actin Staining: Resuspend the cell pellet in a solution of fluorescently labeled phalloidin in PBS (concentration as recommended by the manufacturer). Incubate in the dark for 30-60 minutes at room temperature.

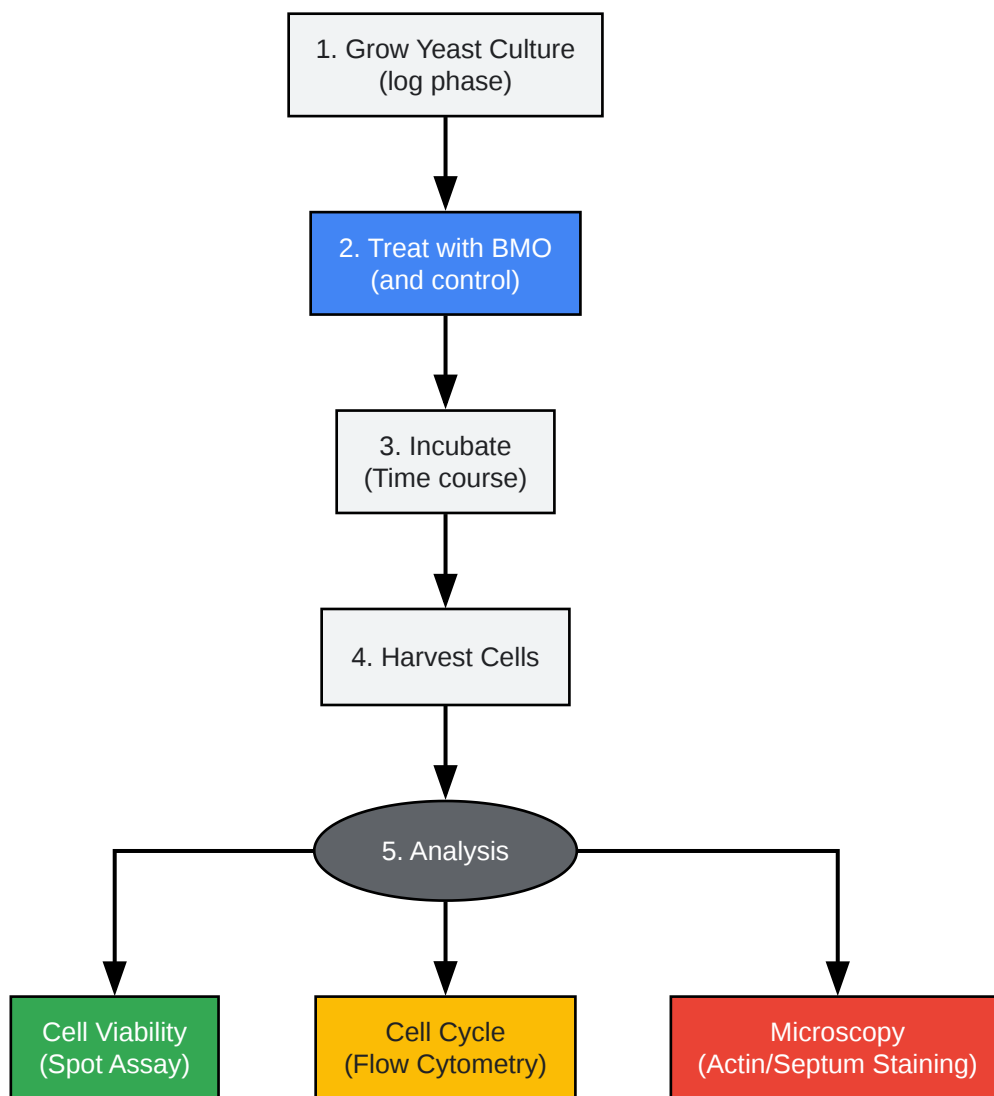
- Septum Staining: After actin staining, pellet the cells and resuspend in PBS containing Calcofluor White at a final concentration of 50 µg/mL. Incubate in the dark for 5 minutes.
- Wash the cells twice with PBS to remove excess stain.
- Microscopy:
 - Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide with a drop of mounting medium.
 - Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophores (e.g., FITC for Alexa Fluor 488 and DAPI for Calcofluor White).

Visualizations



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Caption: Signaling pathway of cytokinesis in *S. cerevisiae* and the point of inhibition by **Biacetyl Monoxime (BMO)**.



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Caption: General experimental workflow for studying the effects of BMO on yeast cytokinesis.

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